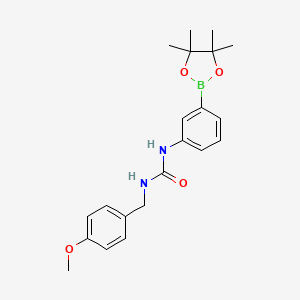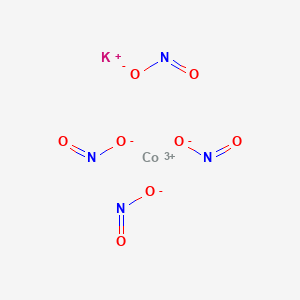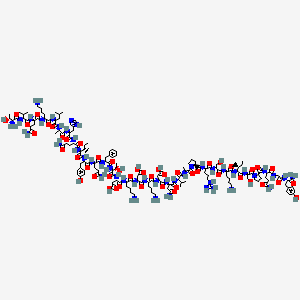
3-Desacetylcalonectrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desacetylcalonectrin is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- typically involves multiple steps, starting from simpler trichothecene precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 12,13-position.
Hydroxylation: Addition of hydroxyl groups at the 3 and 15 positions.
Acetylation: Acetylation of the hydroxyl group at the 15 position to form the acetate ester.
Industrial Production Methods
Industrial production of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- is less common due to its complex structure and the need for stringent control over reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the epoxy group, converting it to a diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
3-Desacetylcalonectrin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its effects on cellular processes, including protein synthesis inhibition and apoptosis induction.
Medicine: Studied for its potential therapeutic applications, particularly in cancer research, due to its cytotoxic properties.
Industry: Explored for its use in developing antifungal agents and pesticides.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The molecular targets include the ribosomal peptidyl transferase center and associated elongation factors.
Comparison with Similar Compounds
Similar Compounds
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-: Another trichothecene derivative with similar structural features but different functional groups.
12,13-Epoxytrichothec-9-ene-3,4,15-triol: A related compound with hydroxyl groups at different positions.
Uniqueness
3-Desacetylcalonectrin is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific acetylation pattern and epoxy group positioning make it a valuable compound for studying the structure-activity relationships of trichothecenes.
Properties
CAS No. |
38818-68-7 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
IGDIDZAQDRAJRB-UPGMHYFXSA-N |
SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)

![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid](/img/structure/B8083972.png)


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B8083987.png)




